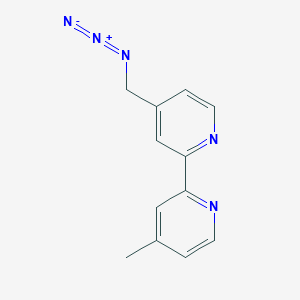
4-(Azidomethyl)-4'-methyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine is an organic compound that features a bipyridine core with an azidomethyl group at the 4-position and a methyl group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azidomethyl)-4’-methyl-2,2’-bipyridine typically involves the following steps:
Starting Material: The synthesis begins with 4’-methyl-2,2’-bipyridine.
Azidomethylation: The introduction of the azidomethyl group can be achieved through a nucleophilic substitution reaction. This involves the reaction of 4’-methyl-2,2’-bipyridine with a suitable azidomethylating agent, such as sodium azide, in the presence of a catalyst or under specific reaction conditions to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for 4-(Azidomethyl)-4’-methyl-2,2’-bipyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other functional groups.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Cycloaddition Reactions: Copper(I) catalysts are commonly used to facilitate the Huisgen cycloaddition.
Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing azides to amines.
Major Products
Substitution Reactions: The products depend on the substituent introduced.
Cycloaddition Reactions: Triazole derivatives are the major products.
Reduction Reactions: The primary amine derivative of the original compound.
Scientific Research Applications
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine has several applications in scientific research:
Coordination Chemistry: It can act as a ligand in the formation of coordination complexes with transition metals, which are useful in catalysis and materials science.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or photophysical properties.
Pharmaceuticals: The azido group can be a precursor for bioactive molecules, making this compound valuable in drug discovery and development.
Bioconjugation: The azido group can be used in click chemistry for bioconjugation applications, such as labeling biomolecules.
Mechanism of Action
The mechanism of action of 4-(Azidomethyl)-4’-methyl-2,2’-bipyridine depends on its application:
Coordination Chemistry: As a ligand, it coordinates with metal centers, influencing the electronic properties and reactivity of the metal complex.
Bioconjugation: In click chemistry, the azido group reacts with alkynes to form stable triazole linkages, facilitating the conjugation of biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine: shares similarities with other azidomethyl-substituted bipyridines and biphenyls, such as:
Uniqueness
4-(Azidomethyl)-4’-methyl-2,2’-bipyridine: is unique due to the specific positioning of the azidomethyl and methyl groups on the bipyridine core, which can influence its reactivity and coordination behavior compared to other similar compounds.
Properties
CAS No. |
379669-92-8 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-[4-(azidomethyl)pyridin-2-yl]-4-methylpyridine |
InChI |
InChI=1S/C12H11N5/c1-9-2-4-14-11(6-9)12-7-10(3-5-15-12)8-16-17-13/h2-7H,8H2,1H3 |
InChI Key |
HZFIQHMAXXZBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[(propan-2-yl)oxy]-1,2-thiasilolane](/img/structure/B14255248.png)
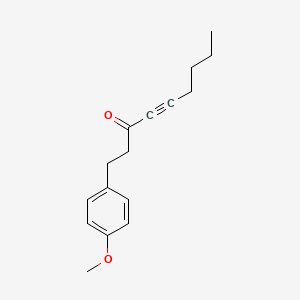
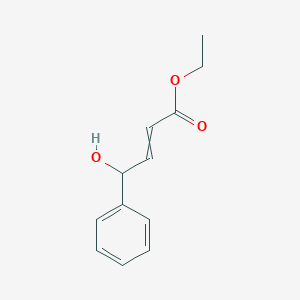
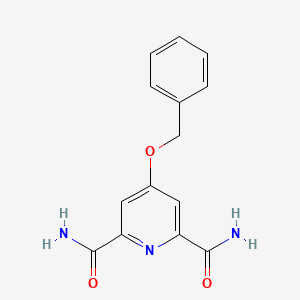
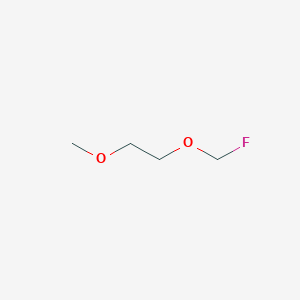
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14255278.png)
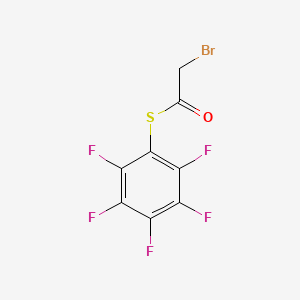
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)


![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14255303.png)
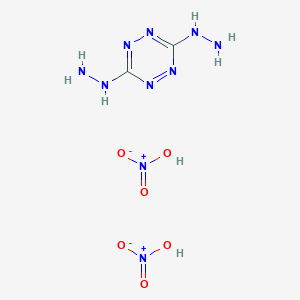
![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)
